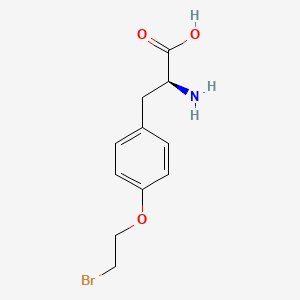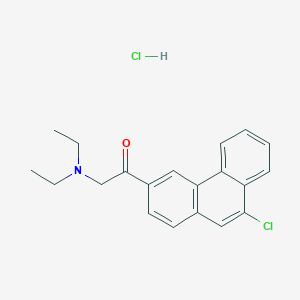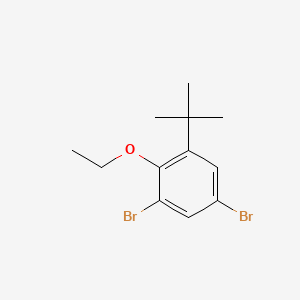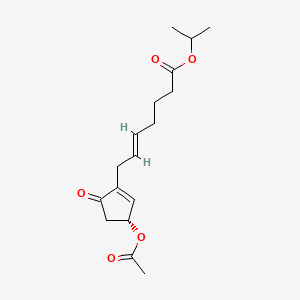
Isopropyl (R)-7-(3-acetoxy-5-oxocyclopent-1-en-1-yl)hept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate is a complex organic compound characterized by its unique structure, which includes an isopropyl group, a cyclopentenyl ring, and a heptenoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclopentenyl Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Heptenoate Chain: This step involves the esterification of the intermediate compound with heptenoic acid under acidic conditions.
Addition of the Isopropyl Group: The final step involves the alkylation of the intermediate with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentenyl ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Isopropyl ®-7-(3-Hydroxy-5-oxo-1-cyclopentenyl)-5-heptenoate: Similar structure but with a hydroxyl group instead of an acetoxy group.
Isopropyl ®-7-(3-Methoxy-5-oxo-1-cyclopentenyl)-5-heptenoate: Similar structure but with a methoxy group instead of an acetoxy group.
Uniqueness: Isopropyl ®-7-(3-Acetoxy-5-oxo-1-cyclopentenyl)-5-heptenoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H24O5 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
propan-2-yl (E)-7-[(3R)-3-acetyloxy-5-oxocyclopenten-1-yl]hept-5-enoate |
InChI |
InChI=1S/C17H24O5/c1-12(2)21-17(20)9-7-5-4-6-8-14-10-15(11-16(14)19)22-13(3)18/h4,6,10,12,15H,5,7-9,11H2,1-3H3/b6-4+/t15-/m0/s1 |
Clé InChI |
RDSSRNWAHMHCGH-DRDHIDPGSA-N |
SMILES isomérique |
CC(C)OC(=O)CCC/C=C/CC1=C[C@@H](CC1=O)OC(=O)C |
SMILES canonique |
CC(C)OC(=O)CCCC=CCC1=CC(CC1=O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


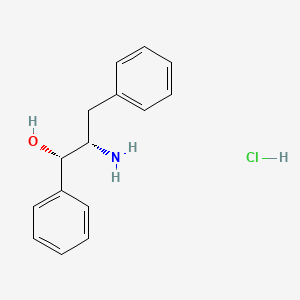
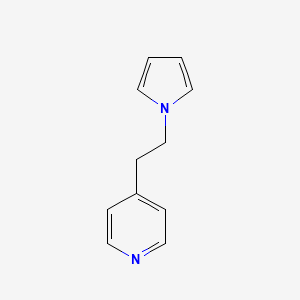
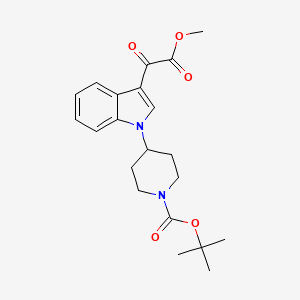
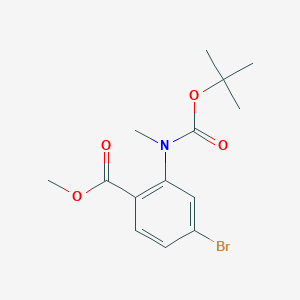
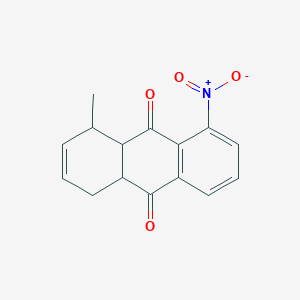
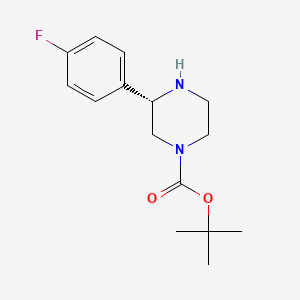

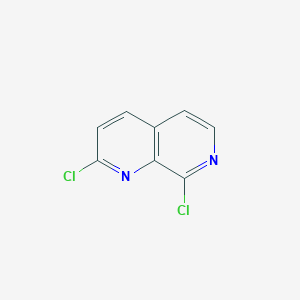
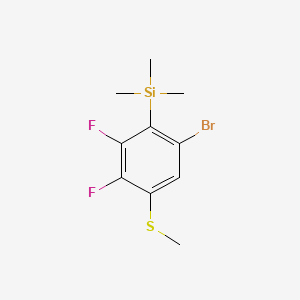
![N-[1-(4-chlorophenyl)-2,4-dimethylpentan-2-yl]acetamide](/img/structure/B14014684.png)
